![molecular formula C20H19N5O B5647556 N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5647556.png)
N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide and related compounds involves several steps, including the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes and hydrazine hydrate in ethanol to afford the target compounds. These synthesized compounds are characterized using 1H NMR and IR spectroscopic studies, with purity checked by thin layer chromatography (Panchal & Patel, 2011).
Molecular Structure Analysis
Detailed molecular structure analysis is achieved through spectral characterization and X-ray crystal structure studies. For instance, novel pyrazole derivatives have been characterized using elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and single-crystal X-ray diffraction studies, revealing complex molecular geometries and structural parameters compared with theoretical data (Kumara et al., 2018).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including catalysis-free synthesis involving 1,3-dipolar cycloaddition and rearrangement under mild conditions without a catalyst, showcasing their reactive nature and potential for further functionalization (Liu et al., 2014).
properties
IUPAC Name |
N-(3-indazol-1-ylpropyl)-4-(1H-pyrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(16-8-6-15(7-9-16)18-10-12-22-24-18)21-11-3-13-25-19-5-2-1-4-17(19)14-23-25/h1-2,4-10,12,14H,3,11,13H2,(H,21,26)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQAWSESGFVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCCNC(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide |
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